Stereochemical Advantage: Chiral vs. Achiral Analog
The 2-methyl substituent on the cyclopentyl ring generates a stereogenic center, rendering 3,5-difluoro-N-(2-methylcyclopentyl)aniline a racemic mixture (InChIKey suffix 'NA-N' denoting unspecified stereochemistry) . In contrast, N-cyclopentyl-3,5-difluoroaniline (CAS 1021080-50-1) lacks this methyl group and is achiral . This single structural difference is quantitatively manifest in the number of possible stereoisomers (2 vs. 1) and in the molecular formula (C₁₂H₁₅F₂N vs. C₁₁H₁₃F₂N).
| Evidence Dimension | Stereochemistry & Molecular Identity |
|---|---|
| Target Compound Data | One stereocenter; racemic mixture; molecular weight 211.25 g/mol; C₁₂H₁₅F₂N |
| Comparator Or Baseline | N-cyclopentyl-3,5-difluoroaniline (0 stereocenters; achiral; molecular weight 197.22 g/mol; C₁₁H₁₃F₂N) |
| Quantified Difference | Δ Molecular Weight = +14.03 g/mol; 1 additional methyl group; 1 added chiral center |
| Conditions | Structural comparison based on CAS registry data and vendor specifications |
Why This Matters
Access to a chiral building block enables enantioselective synthesis and potential patent differentiation, which an achiral analog cannot provide.
